molecular formula C20H8I2Na2O5 B8084102 Disodium 4',5'-diiodofluorescein CAS No. 6371-82-0

Disodium 4',5'-diiodofluorescein

Cat. No.: B8084102
CAS No.: 6371-82-0
M. Wt: 628.1 g/mol
InChI Key: INPXKEACWBDDSB-UHFFFAOYSA-L
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Description

Disodium 4’,5’-diiodofluorescein is a synthetic organic compound with the molecular formula C20H8I2O5.2Na. It is a derivative of fluorescein, where two iodine atoms are substituted at the 4’ and 5’ positions. This compound is known for its vibrant color and is commonly used as a dye and a biological stain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium 4’,5’-diiodofluorescein can be synthesized by iodinating fluorescein. The process involves the reaction of fluorescein with iodine in the presence of an oxidizing agent, such as sodium hypochlorite, in an aqueous solution. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production of disodium 4’,5’-diiodofluorescein follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Disodium 4’,5’-diiodofluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the iodine atoms .

Scientific Research Applications

Disodium 4’,5’-diiodofluorescein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 4’,5’-diiodofluorescein involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The iodine atoms in the molecule can also interact with biological molecules, potentially altering their function and providing insights into various biological processes .

Comparison with Similar Compounds

Uniqueness: Disodium 4’,5’-diiodofluorescein is unique due to its specific iodine substitutions, which confer distinct fluorescence properties and reactivity compared to other halogenated fluoresceins. This makes it particularly useful in applications requiring specific fluorescence characteristics and chemical reactivity .

Properties

IUPAC Name

disodium;2-(4,5-diiodo-3-oxido-6-oxoxanthen-9-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10I2O5.2Na/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPXKEACWBDDSB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4I)[O-])I)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8I2Na2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015600
Record name Disodium 2-(4,5-diiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6371-82-0, 33239-19-9
Record name Disodium 2-(4,5-diiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISODIUM 4',5'-DIIODOFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14QCG5ZNY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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